6-Fluoro-2H-benzotriazol-5-amine;hydrochloride
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Overview
Description
6-Fluoro-2H-benzotriazol-5-amine;hydrochloride is a chemical compound that belongs to the benzotriazole family. Benzotriazoles are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This particular compound is characterized by the presence of a fluorine atom at the 6th position and an amine group at the 5th position of the benzotriazole ring, along with a hydrochloride salt form.
Preparation Methods
The synthesis of 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride typically involves the introduction of a fluorine atom and an amine group onto the benzotriazole scaffold. The synthetic route may include the following steps:
Nitration: Introduction of a nitro group onto the benzotriazole ring.
Reduction: Reduction of the nitro group to an amine group.
Fluorination: Introduction of a fluorine atom at the desired position.
Hydrochloride Formation: Conversion of the amine to its hydrochloride salt form.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-Fluoro-2H-benzotriazol-5-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Fluoro-2H-benzotriazol-5-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π–π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
6-Fluoro-2H-benzotriazol-5-amine;hydrochloride can be compared with other benzotriazole derivatives, such as:
4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole (TBB): Known for its CK2 inhibitory activity.
4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi): Another CK2 inhibitor with similar properties.
4,5,6,7-Tetrabromo-1H-benzimidazole-2-N,N-dimethylamine (DMAT): A derivative with enhanced inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-fluoro-2H-benzotriazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4.ClH/c7-3-1-5-6(2-4(3)8)10-11-9-5;/h1-2H,8H2,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZOILOQWJVYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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